

Application Notes and Protocols for Peptide-Protein Conjugation using N-Succinimidyl Bromoacetate

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Compound of Interest

Compound Name: *N-succinimidyl bromoacetate*

Cat. No.: *B1680852*

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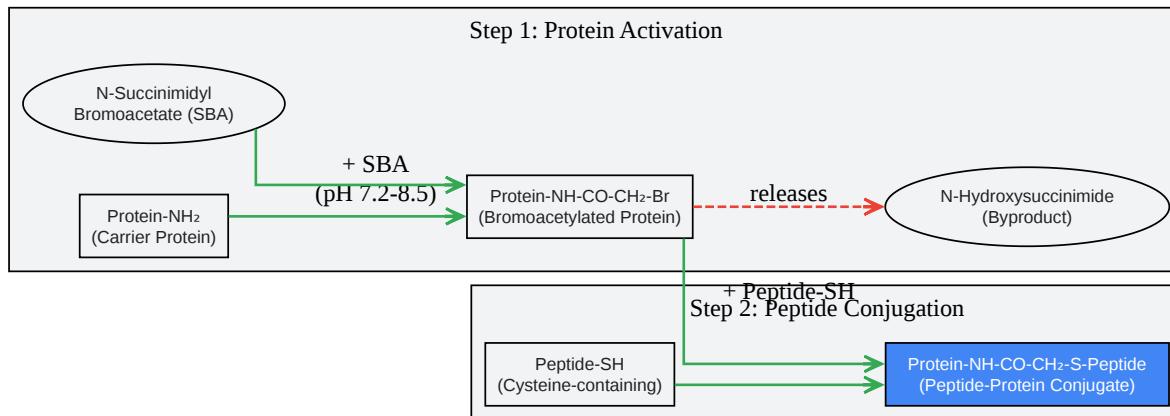
Introduction

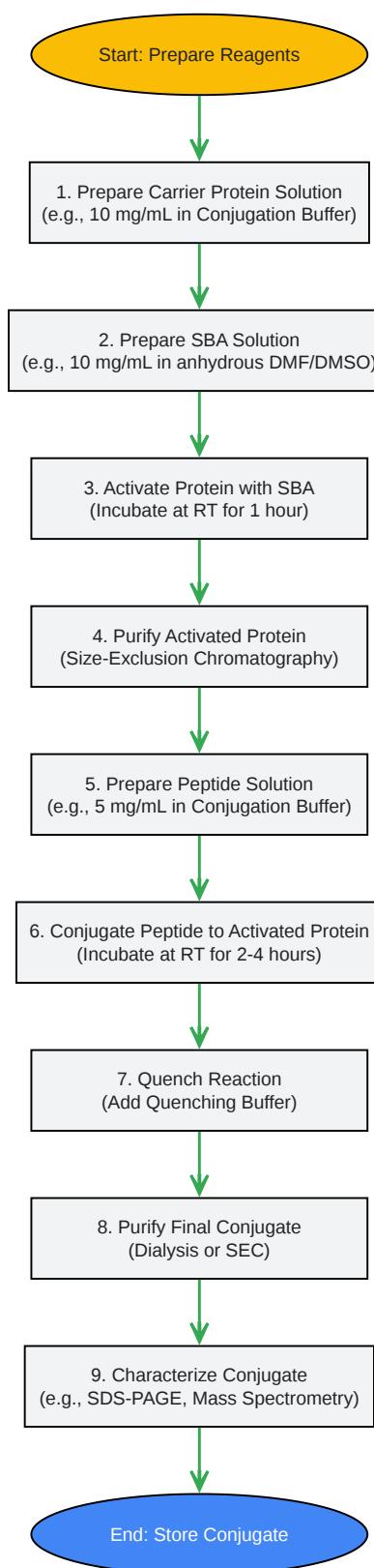
N-succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking reagent used to covalently conjugate peptides to proteins. This technique is pivotal in various research and drug development applications, including the production of immunogens for antibody generation, the creation of targeted drug delivery systems, and the development of probes for studying protein interactions. SBA facilitates a two-step conjugation process, first by reacting with primary amines on the protein and subsequently with a thiol group on the peptide, resulting in a stable thioether linkage. These application notes provide a comprehensive overview, detailed protocols, and relevant data for the successful use of SBA in peptide-protein conjugation.

Reaction Mechanism

The conjugation process using **N-succinimidyl bromoacetate** involves a two-step sequential reaction. Initially, the N-hydroxysuccinimide (NHS) ester of SBA reacts with primary amine groups, predominantly the ϵ -amino group of lysine residues on the carrier protein. This reaction forms a stable amide bond and results in a bromoacetylated protein intermediate, releasing NHS as a byproduct. In the second step, the bromoacetyl group of the activated protein reacts specifically with the sulfhydryl (thiol) group of a cysteine residue within the peptide sequence.

This nucleophilic substitution reaction forms a stable and irreversible thioether bond, covalently linking the peptide to the protein.



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